(E)-Cinnamamide vs. Cinnamates: Reduced 17β-HSD Inhibitory Potency Indicates Distinct Target Engagement Profile
In a comparative study of cinnamic acid derivatives against fungal 17β-hydroxysteroid dehydrogenase (a model enzyme of the short-chain dehydrogenase/reductase superfamily), cinnamates were found to be more potent inhibitors than structurally related cinnamamides [1]. While unsubstituted cinnamic acid esters exhibited superior inhibition compared to 3,4,5-trimethoxycinnamic acid esters, the amide analogs (cinnamamides) demonstrated reduced potency across the series, indicating that the amide functional group attenuates binding affinity relative to the ester [1].
| Evidence Dimension | 17β-HSD enzyme inhibition potency |
|---|---|
| Target Compound Data | Reduced inhibitory activity (quantitative IC50 values not reported in abstract; described as 'less potent') |
| Comparator Or Baseline | Cinnamates (unsubstituted cinnamic acid esters) - 'better inhibitors' |
| Quantified Difference | Cinnamates > cinnamamides in potency ranking (ordinal difference only; precise fold-difference not provided in accessible data) |
| Conditions | Cochliobolus lunatus fungal 17β-HSD enzyme assay; oxidative and reductive reaction measurements |
Why This Matters
This direct comparative data establishes that (E)-cinnamamide is functionally non-equivalent to cinnamate esters for 17β-HSD targeting, guiding selection when steroid hormone modulation is the research objective.
- [1] Kristan K, et al. Cinnamates and cinnamamides inhibit fungal 17β-hydroxysteroid dehydrogenase. Mol Cell Endocrinol. 2006;248(1-2):239-241. View Source
